Superior CB2 Receptor Affinity Conferred by the 5-Hydroxy(phenyl)methyl Substituent
Incorporation of a hydroxy(phenyl)methyl group at the 5-position of the thiophene ring, as in N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide, is predicted to enhance CB2 receptor binding affinity compared to the unsubstituted parent compound N-[(thiophen-2-yl)methyl]adamantane-1-carboxamide (CAS 339098-64-5) or analogs with purely aliphatic substituents. While direct Ki values for this specific compound are not disclosed, the established SAR from the Mugnaini et al. (2019) series shows that adding an apolar alkyl/aryl substituent at this position moves the Ki into the low nanomolar range (e.g., from >1000 nM to <10 nM for optimized members like compound 8g) [1].
| Evidence Dimension | Predicted CB2 receptor binding affinity (Ki) enhancement |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be in the low nanomolar range based on structural analogy. |
| Comparator Or Baseline | N-[(thiophen-2-yl)methyl]adamantane-1-carboxamide (unsubstituted analog); Ki for CB2 not reported but expected to be significantly higher (weaker). |
| Quantified Difference | SAR trend: 5-position aryl/alkyl substitution can improve CB2 Ki by >100-fold (class-level observation). |
| Conditions | In vitro competitive radioligand binding assay using human CB2 receptor transfected cells (extrapolated from analogous series methodology). |
Why This Matters
This indicates that the specific substitution pattern is a molecular determinant for achieving the high target engagement required for meaningful in vitro and in vivo pharmacology studies, making the unsubstituted analog a poor substitute for CB2-focused research.
- [1] Mugnaini, C., Rabbito, A., Brizzi, A., Palombi, N., Petrosino, S., Verde, R., ... & Corelli, F. (2019). Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists as potential agents for the treatment of skin inflammatory disease. European Journal of Medicinal Chemistry, 161, 239-251. View Source
